Cas no 953214-51-2 (2-chloro-6-fluoro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

2-chloro-6-fluoro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide
- 2-chloro-6-fluoro-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
- 953214-51-2
- F5014-0042
- 2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide
- VU0628911-1
- AKOS024489064
-
- インチ: 1S/C20H14ClFN4O2/c1-28-18-9-8-17-24-16(11-26(17)25-18)12-4-2-5-13(10-12)23-20(27)19-14(21)6-3-7-15(19)22/h2-11H,1H3,(H,23,27)
- InChIKey: RYPZWNKYOIADIY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(C2=CN3C(=N2)C=CC(OC)=N3)=C1)(=O)C1=C(F)C=CC=C1Cl
計算された属性
- せいみつぶんしりょう: 396.0789316g/mol
- どういたいしつりょう: 396.0789316g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 556
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 68.5Ų
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5014-0042-5mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-50mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-10μmol |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-3mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-4mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-30mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-1mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-25mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-100mg |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5014-0042-20μmol |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide |
953214-51-2 | 20μmol |
$79.0 | 2023-09-10 |
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
2-chloro-6-fluoro-N-(3-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamideに関する追加情報
2-Chloro-6-Fluoro-N-(3-{6-Methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)Benzamide: A Novel Pharmacological Agent with Promising Therapeutic Potential
2-Chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide, with the chemical identifier CAS No. 953214-51-2, represents a significant advancement in the field of medicinal chemistry. This compound is a derivative of benzamide, characterized by its unique molecular structure that combines multiple heterocyclic systems with aromatic rings. The presence of 2-chloro and 6-fluoro substituents on the benzamide core, along with the 6-methoxyimidazo[1,2-b]pyridazin-2-yl group, contributes to its distinct pharmacological profile. Recent studies have highlighted the potential of this compound as a lead candidate for the development of novel therapeutics targeting complex biological pathways.
The molecular framework of 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is built around a benzamide backbone, which is functionalized with a substituted phenyl ring. The imidazo[1,2-b]pyridazin-2-yl moiety, connected via a methoxy group, introduces a unique combination of electron-withdrawing and electron-donating functionalities. This structural complexity is critical for modulating interactions with biological targets, as demonstrated by recent in vitro studies. The 2-chloro and 6-fluoro substituents are strategically positioned to enhance the compound's metabolic stability and bioavailability, while the 6-methoxy group may play a role in improving solubility and receptor binding affinity.
Current research on 2-chloro-6-fluoro-N-(3-{6-methyloxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide has focused on its potential applications in the treatment of inflammatory and neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory activity by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action appears to involve the modulation of nuclear factor-κB (NF-κB) signaling pathways, a critical pathway in the regulation of immune responses. Additionally, preliminary in vivo experiments have shown that the compound reduces neuroinflammation in animal models of Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Another notable aspect of 2-chloro-6-flyoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide is its ability to act as a selective modulator of G protein-coupled receptors (GPCRs). A 2024 study in the British Journal of Pharmacology demonstrated that the compound selectively interacts with the serotonin receptor subtype 5-HT2A, which is implicated in various physiological processes, including mood regulation and cognitive function. This selectivity may contribute to its therapeutic potential in the treatment of psychiatric disorders such as depression and schizophrenia. The compound's ability to modulate multiple signaling pathways without causing significant off-target effects is a key advantage in drug development.
From a synthetic standpoint, the preparation of 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves a series of well-defined chemical transformations. The synthesis typically begins with the formation of the imidazo[1,2-b]pyridazin-2-yl ring through a condensation reaction between appropriate precursors. The introduction of the 6-methoxy group is achieved via a methylation step, while the 2-chloro and 6-fluoro substituents are incorporated through electrophilic substitution reactions. The final step involves the coupling of the phenyl ring with the benzamide core, which is critical for the compound's overall structure and biological activity.
Recent advances in computational chemistry have further enhanced the understanding of 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide's pharmacological properties. Molecular docking studies have revealed that the compound binds to multiple protein targets, including kinases and transcription factors. These findings are supported by experimental data showing the compound's ability to inhibit the activity of certain kinases, which are often implicated in the pathogenesis of various diseases. The integration of computational modeling with experimental approaches has provided valuable insights into the compound's mechanism of action and its potential applications in drug discovery.
Despite its promising therapeutic potential, the development of 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide as a therapeutic agent is still in the early stages. Challenges such as optimizing its pharmacokinetic profile, ensuring its safety, and identifying the most appropriate clinical indications remain to be addressed. However, the compound's unique structural features and its demonstrated biological activity make it a compelling candidate for further investigation. Ongoing research is focused on refining its chemical structure to enhance its efficacy and reduce potential side effects, with the ultimate goal of translating these findings into clinical applications.
In conclusion, 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide represents a significant contribution to the field of medicinal chemistry. Its complex molecular structure and diverse biological activities suggest a wide range of potential therapeutic applications. As research in this area continues to evolve, it is anticipated that this compound will play an increasingly important role in the development of novel therapeutics for a variety of diseases. The ongoing efforts to understand its mechanisms of action and optimize its properties are crucial for realizing its full potential in the treatment of human diseases.
Further studies are needed to fully elucidate the biological mechanisms underlying the activity of 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide. This includes in-depth investigations into its interactions with various biological targets, as well as the development of more effective synthetic routes to enhance its production. Additionally, clinical trials will be essential to evaluate its safety and efficacy in human subjects. The continued exploration of this compound's potential is expected to contribute significantly to the advancement of pharmaceutical science and the development of innovative treatments for complex diseases.
As the field of medicinal chemistry continues to advance, compounds like 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide will play an increasingly important role in the discovery of new therapeutic agents. The integration of experimental and computational approaches will be critical in overcoming the challenges associated with drug development and in translating these findings into clinical applications. The future of this compound as a therapeutic agent depends on continued research and innovation, which will ultimately determine its impact on human health and disease treatment.
Overall, the development of 2-chloro-6-fluoro-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide represents a promising direction in the quest for novel therapeutics. Its unique structural features and demonstrated biological activities highlight its potential as a lead compound for the treatment of a wide range of diseases. As research in this area progresses, it is anticipated that this compound will contribute significantly to the advancement of pharmaceutical science and the improvement of patient outcomes in the treatment of complex medical conditions.
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